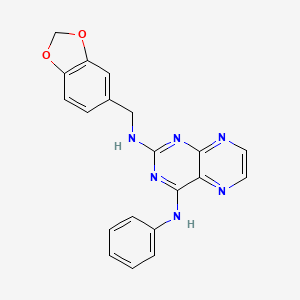

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine, also known as PBDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBDT is a pteridine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This finding supports the concept that tumor cells are dependent on mitochondria under glucose starvation, and brings forth this compound as a new molecule with potential antitumor activity for the treatment of glucose-starved tumors .

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most used drugs globally due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects . They are investigated as being some of the best choices for treating different diseases like arthritis and rheumatism, and they are widely used as analgesics .

Selective Toxicity Towards Cancer Cells

Data obtained revealed that benzodioxole derivatives exhibited good selectivity between cancer cells and normal cells . This selectivity is crucial in cancer treatment as it allows for the targeting of cancer cells while minimizing damage to normal cells .

Enzyme Inhibition

Molecules based on aromatic heterocyclic scaffolds, such as derivatives of coumarin, imidazole, pyrimidine, thiazole, and stereopure, are examples of commonly investigated compounds . Alpha-amylase catalyzes the intricate metabolic process of converting starch into more easily digestible sugars . Benzodioxole derivatives could potentially be used to inhibit this enzyme, thereby affecting metabolic processes .

Propiedades

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c1-2-4-14(5-3-1)24-19-17-18(22-9-8-21-17)25-20(26-19)23-11-13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNYKFCMWHKFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2714013.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)

![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)